molecular formula C17H19NO2 B1302741 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine CAS No. 212714-09-5

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine

Cat. No.: B1302741
CAS No.: 212714-09-5
M. Wt: 269.34 g/mol
InChI Key: GFLHSZDRSQBEES-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine is an organic compound with the molecular formula C15H15NO3 It is characterized by the presence of a benzo[1,4]dioxin ring fused with a phenyl-propylamine moiety

Scientific Research Applications

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain enzymes and receptors.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is investigated for its effects on biological systems, including its potential as an enzyme inhibitor or modulator of biochemical pathways.

    Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine typically involves the following steps:

    Formation of the Benzo[1,4]dioxin Ring: The benzo[1,4]dioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkyl halide.

    Introduction of the Propylamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine: Similar structure but lacks the phenyl group.

    Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl): Contains a ketone group instead of the amine group.

    (2,3-Dihydro-benzo[1,4]dioxin-6-yl)hydrazine: Contains a hydrazine group instead of the propylamine group.

Uniqueness

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine is unique due to the combination of the benzo[1,4]dioxin ring with a phenyl-propylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c18-15(8-6-13-4-2-1-3-5-13)14-7-9-16-17(12-14)20-11-10-19-16/h1-5,7,9,12,15H,6,8,10-11,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLHSZDRSQBEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001187786
Record name 2,3-Dihydro-α-(2-phenylethyl)-1,4-benzodioxin-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212714-09-5
Record name 2,3-Dihydro-α-(2-phenylethyl)-1,4-benzodioxin-6-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212714-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-α-(2-phenylethyl)-1,4-benzodioxin-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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